5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
CAS No.: 1170824-65-3
Cat. No.: VC2628765
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.
![5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid - 1170824-65-3](/images/structure/VC2628765.png)
Specification
CAS No. | 1170824-65-3 |
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Molecular Formula | C17H16N2O3 |
Molecular Weight | 296.32 g/mol |
IUPAC Name | 5-[3-(cyclobutanecarbonylamino)phenyl]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C17H16N2O3/c20-16(11-3-1-4-11)19-15-6-2-5-12(8-15)13-7-14(17(21)22)10-18-9-13/h2,5-11H,1,3-4H2,(H,19,20)(H,21,22) |
Standard InChI Key | ROVQZHMRCHXYMF-UHFFFAOYSA-N |
SMILES | C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O |
Canonical SMILES | C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O |
Introduction
Chemical Identity and Structure
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a synthetic compound characterized by a nicotinic acid core with specific structural modifications. It belongs to the broader class of nicotinic acid derivatives, which have attracted significant research interest due to their diverse biological activities.
The compound possesses the following chemical identifiers and structural characteristics:
Property | Value |
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CAS Number | 1170824-65-3 |
Molecular Formula | C17H16N2O3 |
Molecular Weight | 296.32 g/mol |
IUPAC Name | 5-[3-(cyclobutanecarbonylamino)phenyl]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C17H16N2O3/c20-16(11-3-1-4-11)19-15-6-2-5-12(8-15)13-7-14(17(21)22)10-18-9-13/h2,5-11H,1,3-4H2,(H,19,20)(H,21,22) |
Standard InChIKey | ROVQZHMRCHXYMF-UHFFFAOYSA-N |
SMILES | C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O |
Purity (Commercial) | Typically 95% |
The structural framework consists of three primary components:
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A pyridine-3-carboxylic acid core (nicotinic acid moiety)
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A phenyl group at position 5 of the pyridine ring
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A cyclobutanecarbonylamino substituent at position 3 of the phenyl ring
This unique arrangement of functional groups creates a distinctive molecular architecture that influences the compound's physical properties and potential biological interactions.
Physical and Chemical Properties
Understanding the physicochemical properties of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid provides important insights into its behavior in various environments and its potential applications in research and pharmaceutical development.
The compound exhibits several notable characteristics:
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Physical State: Typically appears as a solid at room temperature
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Solubility: Limited water solubility, which is characteristic of many nicotinic acid derivatives
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Functional Groups: Contains carboxylic acid, amide, and pyridine moieties, providing multiple potential sites for chemical interactions
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Stability: Generally stable under standard laboratory conditions when stored properly
The presence of both a carboxylic acid group and an amide linkage enables this compound to participate in various hydrogen bonding interactions, which may influence its binding to potential biological targets.
Contextual Significance: Nicotinic Acid Derivatives
To better understand the potential significance of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, it is valuable to consider the broader context of nicotinic acid and its derivatives.
Nicotinic Acid: Background and Applications
Nicotinic acid (niacin) serves as an important pharmaceutical agent with established clinical applications:
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Lipid Modulation: Prescribed for treating primary hyperlipidemia and hypertriglyceridemia
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Dosage Forms: Available in immediate-release and slow-release formulations
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Therapeutic Range: Dosages typically start at 500 mg/day and may increase to 3000 mg/day for immediate release or 2000 mg/day for sustained release formulations
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Historical Usage: In the United States, prescriptions peaked at 9.4 million in 2009, declining to approximately 800,000 by 2020
Pharmacological Mechanisms of Nicotinic Acid
Nicotinic acid affects lipid metabolism through several mechanisms:
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Reduces synthesis of low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), lipoprotein(a), and triglycerides
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Increases high-density lipoprotein cholesterol (HDL-C)
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Activates G protein-coupled receptors, including hydroxycarboxylic acid receptor 2 (HCA2) and hydroxycarboxylic acid receptor 3 (HCA3)
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Suppresses the release of free fatty acids from body fat
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Directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme for triglyceride synthesis
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Increases apolipoprotein A1 levels and inhibits HDL-C hepatic uptake
Pharmacokinetic Properties of Nicotinic Acid
Understanding the pharmacokinetics of the parent compound nicotinic acid provides context for potential behaviors of its derivatives:
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Absorption: Rapidly absorbed from the stomach and small intestine
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Peak Concentration: With a one-gram dose, plasma concentrations of 15-30 μg/mL are reached within 30-60 minutes
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Elimination: Approximately 88% of an oral dose is eliminated by the kidneys as unchanged nicotinic acid or nicotinuric acid
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Half-life: Plasma elimination half-life ranges from 20 to 45 minutes
Research Advances in Nicotinic Acid Derivatives
While specific research on 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is limited in current literature, studies on related nicotinic acid derivatives provide valuable insights into potential applications and significance.
Anticancer Properties
Recent research has identified promising anticancer activities in certain nicotinic acid derivatives:
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A 2023 study reported the synthesis of novel nicotinic acid-based cytotoxic agents with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2)
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Compounds were screened against 60 human cancer cell lines
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The most active compounds demonstrated superior cytotoxic potential compared to reference drugs (sorafenib and doxorubicin) against specific cancer cell lines
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One derivative exhibited promising VEGFR-2 inhibition with an IC50 value of 0.068 μM
Antioxidant Activities
The same study also evaluated antioxidant potential in nicotinic acid derivatives:
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Antioxidant activity was assessed by measuring superoxide dismutase (SOD) levels
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Some compounds demonstrated SOD levels comparable to ascorbic acid
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These findings suggest dual cytotoxic and antioxidant activities in certain nicotinic acid derivatives
Structure-Activity Relationships
The specific structural features of nicotinic acid derivatives significantly influence their biological activities:
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The positioning and nature of substituents on the pyridine ring affect receptor binding affinity
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Modifications to the carboxylic acid functionality can alter pharmacokinetic properties
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The presence of specific functional groups (such as the cyclobutanecarbonylamino group in 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid) may confer unique biological properties
The compound may serve as a valuable chemical probe or reference standard in various research contexts:
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Studies of nicotinic acid pathways and metabolism
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Investigations of structure-activity relationships among nicotinic acid derivatives
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Development and validation of analytical methods for related compounds
Drug Discovery
As a structurally distinctive nicotinic acid derivative, the compound may contribute to drug discovery efforts:
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Could serve as a scaffold or starting point for medicinal chemistry optimization
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Might provide insights into pharmacophore requirements for specific biological targets
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Could potentially exhibit unique biological activities that warrant further investigation
Metabolic Research
Given the established role of nicotinic acid in lipid metabolism, derivatives like 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid may offer value in metabolic research:
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Potential for altered lipid-modifying properties compared to the parent compound
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Possible modifications to side effect profiles through structural changes
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Opportunities for studying structure-dependent interactions with metabolic receptors and enzymes
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